3-Oxabicyclo[3.2.0]heptane-2,4-dione
Overview
Description
3-Oxabicyclo[3.2.0]heptane-2,4-dione, also known as 2,4-dioxane-1-one, is a cyclic ketone with a molecular formula of C5H6O3. It is a colorless liquid with a sweet, ether-like odor. It has a wide range of applications in organic synthesis and has been used in the production of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is used in the laboratory for the synthesis of various organic compounds, such as esters, amines, and amides.2.0]heptane-2,4-dione, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis Methods
A new synthetic method for related compounds like 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione was developed, highlighting advancements in the synthesis of complex oxabicyclo compounds (Mechehoud et al., 2018).
Applications in Electrolytes for Batteries
3-Oxabicyclo[3.1.0]hexane-2,4-dione (OHD), a closely related compound, has been evaluated as an electrolyte additive for Li-Ion batteries. It demonstrated improved cell capacity retention and stability at elevated temperatures, suggesting potential applicability for similar oxabicyclo compounds (Zhang et al., 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of oxabicycloheptane, including 3-Oxabicyclo[3.2.0]heptane-2,4-dione analogs, have been studied for their potential in drug discovery and development. These compounds have shown promise in various therapeutic applications due to their unique chemical structures (Obaidat et al., 2011).
Nucleoside Analogue Synthesis
The compound has been involved in the synthesis and conformational analysis of nucleoside analogues, which are critical in the development of antiviral drugs (Alibés et al., 2006).
Photochemical Synthesis for Drug Discovery
Advanced building blocks for drug discovery, such as substituted 3-azabicyclo[3.2.0]heptanes, have been synthesized using methods involving oxabicyclo compounds. These methods utilize common chemicals, indicating the versatility of oxabicyclo compounds in synthetic chemistry (Denisenko et al., 2017).
Gas Hydrate Research
Oxabicyclic compounds have been investigated as novel promoters for gas hydrates, demonstrating their potential in fields beyond pharmaceuticals and materials science (Seol et al., 2020).
properties
IUPAC Name |
3-oxabicyclo[3.2.0]heptane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-3-1-2-4(3)6(8)9-5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNZZIMBGSGRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963250 | |
Record name | 3-Oxabicyclo[3.2.0]heptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[3.2.0]heptane-2,4-dione | |
CAS RN |
4462-96-8, 7687-27-6 | |
Record name | 3-Oxabicyclo[3.2.0]heptane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4462-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Cyclobutanedicarboxylic anhydride, cis-, | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4462-96-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC134999 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxabicyclo[3.2.0]heptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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